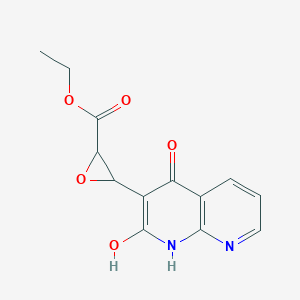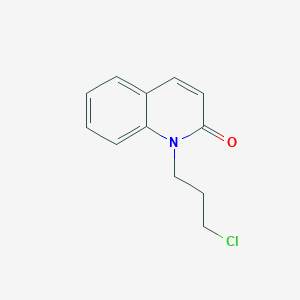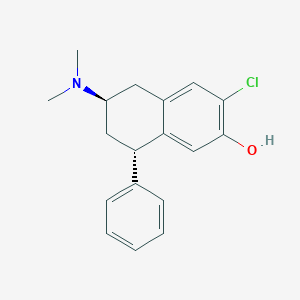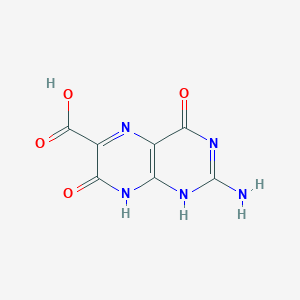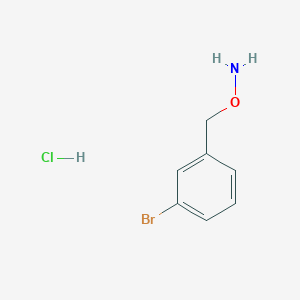![molecular formula C11H14N2O3 B115878 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide CAS No. 158018-58-7](/img/structure/B115878.png)
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide, also known as resveratrol analog, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of resveratrol, a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol analog has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is not fully understood. However, it is believed to work by activating the sirtuin 1 (SIRT1) pathway, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex, and the compound is not readily available commercially.
Future Directions
There are several future directions for the research of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, but further research is needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail. The activation of the SIRT1 pathway is believed to be involved in its therapeutic properties, but the exact mechanism is not fully understood. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has potential for the treatment of various diseases. However, further research is needed to determine its efficacy and mechanism of action in more detail. Additionally, more efficient and cost-effective synthesis methods are needed to make it more readily available for research purposes.
Synthesis Methods
The synthesis of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is then reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 3-aminopropanamide to form the final product, this compound.
Scientific Research Applications
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and diabetes.
properties
CAS RN |
158018-58-7 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,4,6-7,14-15H,3,5,12H2,(H,13,16)/b6-4+ |
InChI Key |
CQXKYWLWCMCZHC-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/NC(=O)CCN)O)O |
SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
synonyms |
1,2-dehydro-N-beta-alanyldopamine 1,2-dehydro-NBAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



